molecular formula C8H15BrO2 B1332125 Butyl 4-bromobutanoate CAS No. 3540-75-8

Butyl 4-bromobutanoate

Cat. No.: B1332125
CAS No.: 3540-75-8
M. Wt: 223.11 g/mol
InChI Key: DOIADMYDAWSCKD-UHFFFAOYSA-N
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Description

Butyl 4-bromobutanoate is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Suzuki Cross-Coupling Reaction and Electronic Properties

Butyl 4-bromobutanoate has been utilized in the synthesis of various derivatives via the Suzuki cross-coupling reaction. This process is instrumental in creating compounds with significant electronic and non-linear optical properties, as investigated through molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies (Nazeer et al., 2020).

Reactions with N-Chloro- and N-Bromodiethylamines

Alkyl 2-(bromozinc)acylates, derived from butyl 2-bromobutanoate, have been reacted with N-chloro- or N-bromodiethylamine, resulting in the formation of unique compounds like diethyl succinate. This research proposes an anion-radical reaction mechanism for these interactions (Zorin, Zaynashev, & Zorin, 2021).

Synthetic Applications in Peptidomimetic Chemistry

This compound has been used in the preparation of 2-Amino-4-bromobutanoic acid, a precursor for nonnatural amino acids with basic or heterocyclic side chains. This compound has applications in creating conformationally constrained peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).

Synthesis of Hydroxyhept-5-ynoate

This compound has been used as an intermediate in the synthesis of methyl 7-hydroxyhept-5-ynoate, a compound with potential applications in organic synthesis and medicinal chemistry (Casy, Patterson, & Taylor, 2003).

Ketene and Acyl Derivative Reactions

This compound has been studied for its reactions with acetic anhydride, benzoyl chloride, and other acyl derivatives. This research contributes to the understanding of ketene chemistry, particularly in the formation of compounds like ethyl 3-acetoxy-4-bromobutanoate and ethyl 4-bromo-3-(N-phenylcarbamoyloxy) butanoate, which have applications in organic synthesis (Kato & Kimura, 1977).

Diastereoselective Catalytic Hydrogenation

(R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, derived from this compound, has been used in studies focusing on diastereoselective catalytic hydrogenation. These studies are crucial for the synthesis of enantiomerically pure β-hydroxy-acid derivatives, valuable in pharmaceutical and synthetic chemistry (Noda & Seebach, 1987).

Dynamic Kinetic Resolution

The dynamic kinetic resolution of α-bromobutanoic acid, using this compound, has led to the creation of 4-(chlorophenoxy)butanoyl esters. This process is significant in the synthesis of antilipidemic compounds and showcases the potential of this compound in stereoselective synthesis (Ammazzalorso et al., 2004).

Triphase Catalysis

This compound has been explored in the formation and hydrolysis of esters using triphase catalysis, an important area in green chemistry. This research helps understand the kinetics and mechanisms involved in ester synthesis and hydrolysis, with implications for industrial processes [(Wu & Tang, 1999)](https://consensus.app/papers/formation-hydrolysis-4methoxyphenylacetic-acid-butyl-wu/00ed0e9282e75827a6ab3213f776dc81/?utm_source=chatgpt).

Mechanism of Action

“Butyl 4-bromobutanoate” is a potent CB1 receptor antagonist. Inhibition of this receptor has been demonstrated to inhibit feeding behaviors .

Safety and Hazards

“Butyl 4-bromobutanoate” causes skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

Future Directions

“Butyl 4-bromobutanoate” is used in various fields including cancer research, neurology, infectious disease research, and pharmaceutical toxicology . It is also used as a building block in synthetic chemistry .

Properties

IUPAC Name

butyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIADMYDAWSCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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